2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid
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Overview
Description
2-(7-(Bromomethyl)-2-azaspiro[44]nonan-2-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Bromomethyl)-2-azaspiro[44]nonan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding acids or amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or aldehyde .
Scientific Research Applications
2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of spirocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid: Another spirocyclic compound with similar structural features.
N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes: Compounds with related spirocyclic structures.
Uniqueness
2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid is unique due to its specific bromomethyl group, which allows for a wide range of chemical modifications and applications. Its spirocyclic structure also imparts distinct physical and chemical properties that can be leveraged in various research fields.
Properties
Molecular Formula |
C11H18BrNO2 |
---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
2-[8-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl]acetic acid |
InChI |
InChI=1S/C11H18BrNO2/c12-6-9-1-2-11(5-9)3-4-13(8-11)7-10(14)15/h9H,1-8H2,(H,14,15) |
InChI Key |
FCGXAZGTMXZPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)CC(=O)O)CC1CBr |
Origin of Product |
United States |
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